4-Diethylamino-o-toluidine

説明

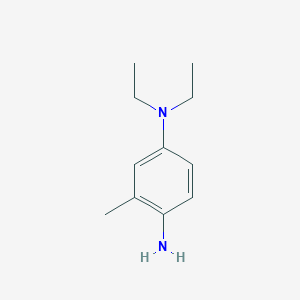

Structure

3D Structure

特性

IUPAC Name |

4-N,4-N-diethyl-2-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-4-13(5-2)10-6-7-11(12)9(3)8-10/h6-8H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTWVJKPQPQTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2051-79-8 (mono-hydrochloride), 24828-38-4 (unspecified hydrochloride) | |

| Record name | 3-Methyl-N,N-diethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043879 | |

| Record name | 3-Methyl-4-amino-N,N-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline solid; [Kodak MSDS] | |

| Record name | CD-2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

148-71-0 | |

| Record name | 2-Amino-5-(diethylamino)toluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-N,N-diethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N4,N4-diethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-4-amino-N,N-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-diethylamino-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIETHYLAMINO)-2-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A640ZQ81DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 4-Diethylamino-o-toluidine

Introduction

4-Diethylamino-o-toluidine, systematically known as N⁴,N⁴-diethyl-2-methylbenzene-1,4-diamine (CAS No. 148-71-0), is a substituted aromatic amine of significant interest in various industrial and research sectors.[1] Its unique molecular architecture, featuring both a primary and a tertiary amine group on a toluidine backbone, imparts a versatile reactivity profile. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering valuable insights for researchers, chemists, and professionals in drug development and materials science. We will delve into its structural characteristics, reactivity, synthesis, and key applications, grounded in established scientific principles and supported by comprehensive references.

Nomenclature and Molecular Structure

Correctly identifying a chemical compound is paramount for accurate research and application. This compound is known by several names, which can be a source of confusion. This section aims to clarify its nomenclature and detail its structural features.

Systematic and Common Names:

-

IUPAC Name: N⁴,N⁴-diethyl-2-methylbenzene-1,4-diamine[1]

-

Common Synonyms: 4-(Diethylamino)-2-methylaniline, 2-Amino-4-diethylaminotoluene, CD 2 Color Developer[1][2]

The structure of this compound is characterized by a benzene ring with three substituents: a primary amino group (-NH₂) at position 1, a methyl group (-CH₃) at the ortho position (position 2), and a diethylamino group (-N(CH₂CH₃)₂) at position 4.[1] This specific arrangement of functional groups is crucial to its chemical behavior.

Caption: Molecular structure of this compound.

Physical Properties

The physical properties of a compound are fundamental to its handling, storage, and application in various experimental setups. This compound is typically a colorless to light yellow liquid with a characteristic aromatic odor.[1][3] Its key physical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈N₂ | [1][3] |

| Molecular Weight | 178.27 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Odor | Aromatic | [3] |

| Boiling Point | 300.3 °C at 760 mmHg | [2] |

| Flash Point | 122 °C | [2] |

| Vapor Pressure | 0.00113 mmHg at 25 °C | [2] |

| Solubility | Slightly soluble in water; miscible with organic solvents (e.g., diethyl ether, carbon tetrachloride) | [3] |

Chemical Properties and Reactivity

The bifunctional nature of this compound, possessing both primary and tertiary amino groups, makes it a versatile chemical intermediate.[1] Its reactivity is characteristic of aromatic amines.

Stability: The compound is stable under recommended storage conditions but is sensitive to light and air.[4] Over time, exposure can lead to oxidation and discoloration.

Key Reactions: The primary amino group and the aromatic ring are the main sites of chemical reactivity.

-

Diazotization: The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a key intermediate for producing azo dyes through coupling reactions with activated aromatic compounds like phenols or anilines.[1]

-

N-Acetylation: The primary amino group can be readily acetylated using reagents like acetic anhydride or acetyl chloride. This reaction is often used to protect the amino group or modify the compound's electronic properties.[1]

-

Oxidation: Aromatic amines are susceptible to oxidation. Oxidation of this compound can lead to the formation of various products, including colored polymeric materials or N-hydroxy derivatives, which may have distinct biological activities.[1]

Caption: Major reaction pathways for this compound.

Synthesis Overview

The industrial production of this compound has traditionally relied on established organic synthesis routes. The choice of method often depends on the desired purity, scale, and economic feasibility.

Caption: Simplified workflow of synthesis methods.

Two primary methods for its synthesis include:

-

Direct Alkylation: This approach involves the direct reaction of o-toluidine with diethylamine. The reaction is typically carried out under basic conditions to facilitate the nucleophilic substitution.[1]

-

Nitration-Reduction Sequence: This multi-step process begins with the nitration of a suitable toluene derivative, followed by a reduction of the nitro group to a primary amine and subsequent diethylamination.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. An FTIR spectrum for 1,4-Benzenediamine, N4,N4-diethyl-2-methyl- is available.[4] Key expected absorptions include:

-

N-H Stretching: The primary amino group (-NH₂) will show two characteristic peaks in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups will be observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will produce peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching of both the primary and tertiary amine will be visible in the 1250-1350 cm⁻¹ (aromatic) and 1020-1250 cm⁻¹ (aliphatic) regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex but predictable.

-

Aromatic Protons: Three distinct signals would be expected for the protons on the benzene ring, likely in the 6.5-7.5 ppm range.

-

-NH₂ Protons: A broad singlet, whose chemical shift is dependent on concentration and solvent, would appear for the primary amine protons.

-

-N(CH₂CH₃)₂ Protons: A quartet for the methylene (-CH₂-) protons (around 3.3 ppm) and a triplet for the methyl (-CH₃) protons (around 1.1 ppm) of the ethyl groups.

-

-CH₃ Proton: A singlet for the methyl group attached to the ring (around 2.2 ppm).

-

-

¹³C NMR: The carbon NMR would show 11 distinct signals corresponding to the different carbon environments in the molecule. Aromatic carbons would resonate between 110-150 ppm, while the aliphatic carbons of the ethyl and methyl groups would appear upfield (10-50 ppm).

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 178. Key fragmentation patterns would likely involve the loss of an ethyl group (M-29) leading to a prominent peak at m/z = 149, and subsequent fragmentation of the aromatic ring.

Industrial and Research Applications

This compound is a valuable precursor in several fields:

-

Dye and Pigment Industry: It is a crucial intermediate in the synthesis of azo dyes and other synthetic colorants.[1]

-

Photography: It has been used as a color developing agent, specifically known as CD 2.[2]

-

Polymer and Rubber Chemistry: It serves as a precursor to antioxidants used in rubber manufacturing, such as N,N′-bis(alkylphenyl)-1,4-phenylenediamines, which prevent degradation and extend the service life of rubber products.[1] It is also used as a vulcanization accelerator.[1]

-

Pharmaceutical Research: The structural motif is explored in the development of therapeutic agents, including local anesthetics.[1]

-

Materials Science: Recent research has explored its use in creating conducting polymers and fluorescent molecular probes.[3]

Safety and Toxicology

Due to its potential hazards, this compound must be handled with appropriate safety precautions.

Hazard Identification:

-

Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Sensitization: It may cause an allergic skin reaction.

-

Aquatic Hazard: It may cause long-lasting harmful effects to aquatic life.

-

Carcinogenicity: Like many aromatic amines, it is a suspected carcinogen. It can be metabolized in the body to form reactive intermediates that may bind to DNA, leading to mutagenic effects and potential DNA damage.[3]

Caption: Key hazard classifications for this compound.

Handling and Storage Protocol:

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

-

Handling: Avoid breathing vapors or mists.[4] Do not eat, drink, or smoke when using this product.[4] Prevent contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] The compound should be protected from light and air.[2][3] Store in a locked cabinet or area accessible only to authorized personnel.[4]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Dispose of the waste in accordance with local, state, and federal regulations.

Example Experimental Protocol: Azo Dye Synthesis

To illustrate the practical application of this compound's reactivity, this section provides a representative protocol for the synthesis of an azo dye. This protocol is for illustrative purposes only and must be adapted and performed with a full risk assessment in a proper laboratory setting.

Objective: To synthesize an azo dye by diazotizing this compound and coupling it with 2-naphthol.

Methodology:

-

Diazotization (Step 1): 1.1. In a 100 mL beaker, dissolve 1.78 g (10 mmol) of this compound in 20 mL of 2 M hydrochloric acid. 1.2. Cool the solution to 0-5 °C in an ice-water bath with constant stirring. 1.3. In a separate beaker, prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold water. 1.4. Add the sodium nitrite solution dropwise to the cooled amine solution over 10-15 minutes, ensuring the temperature remains below 5 °C. 1.5. Stir the resulting diazonium salt solution in the ice bath for an additional 15 minutes.

-

Coupling Reaction (Step 2): 2.1. In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 25 mL of 1 M sodium hydroxide solution. 2.2. Cool this solution to 0-5 °C in an ice-water bath. 2.3. Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution. 2.4. A colored precipitate (the azo dye) should form immediately. 2.5. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

-

Isolation and Purification (Step 3): 3.1. Isolate the solid dye product by vacuum filtration using a Büchner funnel. 3.2. Wash the filter cake with several portions of cold water until the filtrate is neutral. 3.3. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure azo dye. 3.4. Dry the purified product in a vacuum oven at a low temperature.

Conclusion

This compound is a compound with a rich chemical profile, defined by its dual amine functionality and substituted aromatic ring. Its physical and chemical properties make it an indispensable intermediate in the synthesis of a wide range of commercially important products, from dyes and pigments to advanced polymer additives. A thorough understanding of its reactivity, handling requirements, and toxicological profile is essential for its safe and effective use in both industrial and academic research environments.

References

- Smolecule. (n.d.). Buy this compound | 148-71-0.

- Guidechem. (n.d.). This compound (cas 148-71-0) SDS/MSDS download.

- SpectraBase. (n.d.). 1,4-Benzenediamine, N4,N4-diethyl-2-methyl- [FTIR].

- Advanced ChemBlocks. (n.d.). N4,N4-Diethyl-2-methyl-1,4-benzenediamine.

- Sigma-Aldrich. (n.d.). N4,N4-Diethyl-2-methyl-1,4-benzenediamine hydrochloride.

- Chemical Label. (n.d.). chemical label this compound.

- ChemNet. (n.d.). 148-71-0 this compound.

- Smolecule. (n.d.). Buy this compound | 148-71-0.

Sources

4-Diethylamino-o-toluidine molecular structure and formula

An In-depth Technical Guide to 4-Diethylamino-o-toluidine: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of this compound (CAS No. 148-71-0), a substituted aromatic diamine of significant interest in industrial chemistry. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's core molecular features, outlines robust synthetic strategies, details its spectroscopic signature, and discusses its principal applications and safety considerations. Our approach is grounded in established chemical principles, providing not just data, but the scientific rationale behind the compound's behavior and synthesis.

Core Molecular Identity and Structure

This compound is an aniline derivative characterized by three key substituents on the benzene ring: a primary amino group, a methyl group in the ortho position to it, and a diethylamino group in the para position. This specific arrangement dictates its chemical reactivity and physical properties.

Fundamental Identifiers

A consistent and accurate identification is paramount in scientific research and chemical manufacturing. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N⁴,N⁴-diethyl-2-methylbenzene-1,4-diamine | [1][2] |

| CAS Number | 148-71-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₈N₂ | [1][2] |

| Molecular Weight | 178.27 g/mol | [1][2] |

| Synonyms | 4-(Diethylamino)-2-methylaniline, 2-Amino-4-diethylaminotoluene, CD 2 Color Developer | [1][3] |

Molecular Structure Visualization

The structural arrangement of functional groups on the aromatic ring is critical to understanding the molecule's electronic properties and steric considerations. The primary amino group and the electron-donating diethylamino and methyl groups collectively activate the ring towards electrophilic substitution and influence the basicity of the nitrogen atoms.

Caption: 2D structure of N⁴,N⁴-diethyl-2-methylbenzene-1,4-diamine.

Synthesis Methodology: A Representative Protocol

The synthesis of this compound can be approached through several established routes, including the direct alkylation of 2-methyl-p-phenylenediamine or the reduction of a corresponding nitroaromatic precursor.[1] Among modern methods, one-pot reductive amination offers a highly efficient and controlled approach, minimizing the side reactions often associated with direct alkylation, such as over-alkylation.

This section provides a validated, representative protocol based on the principles of reductive amination, a cornerstone of modern amine synthesis.[4][5][6]

Proposed Synthetic Route: Reductive Amination

This pathway involves the reaction of a suitable ketone precursor, 4-amino-3-methylacetophenone, with diethylamine to form an intermediate enamine/iminium ion, which is then reduced in situ to the target diamine. The choice of a specialized reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. Unlike stronger reducing agents (e.g., NaBH₄), NaBH(OAc)₃ is mild enough to not reduce the starting ketone, but is highly effective at reducing the protonated iminium intermediate, thus driving the reaction towards the desired product with high selectivity.[5]

Caption: Workflow for the synthesis via one-pot reductive amination.

Step-by-Step Experimental Protocol

Materials:

-

4-Amino-3-methylacetophenone

-

Diethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-amino-3-methylacetophenone (1.0 eq) and the solvent (DCE, approx. 0.1 M concentration).

-

Amine Addition: Add diethylamine (1.5-2.0 eq) to the stirred solution, followed by the addition of glacial acetic acid (1.1 eq). The acid catalyzes the formation of the iminium ion intermediate.

-

Formation of Intermediate: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any initial exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.

-

Quenching and Workup: Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the final, high-purity this compound.

Spectroscopic and Physical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While comprehensive spectral data for this specific isomer is not widely available in public databases, we can predict its signature based on its structure and provide data for key analyses.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Aromatic | [1] |

| Boiling Point | 300.3 °C at 760 mmHg | [3] |

| Flash Point | 122 °C | [3] |

| Solubility | Slightly soluble in water; miscible with organic solvents | [1] |

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The FTIR spectrum provides confirmation of the key functional groups. An available spectrum for N⁴,N⁴-diethyl-2-methyl-1,4-benzenediamine confirms the presence of characteristic vibrations.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3050-3000 | C-H stretch | Aromatic Ring |

| 2975-2850 | C-H stretch (asymmetric & symmetric) | Aliphatic (-CH₃, -CH₂) |

| 1620-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1550-1450 | C=C stretch | Aromatic Ring |

| 1350-1250 | C-N stretch | Aromatic Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy: (Note: As experimental spectra are not available in public databases, the following are expert predictions based on structural analysis and comparison with known isomers.)

-

¹H NMR Prediction:

-

δ ~6.5-7.0 ppm: Three protons on the aromatic ring, exhibiting complex splitting patterns (likely doublets and a doublet of doublets).

-

δ ~3.5 ppm (broad singlet): Two protons from the primary amino (-NH₂) group. The chemical shift can vary with solvent and concentration.

-

δ ~3.3 ppm (quartet): Four protons of the two methylene (-CH₂) groups from the diethylamino moiety, coupled to the methyl protons.

-

δ ~2.1 ppm (singlet): Three protons from the methyl (-CH₃) group on the ring.

-

δ ~1.1 ppm (triplet): Six protons of the two methyl (-CH₃) groups from the diethylamino moiety, coupled to the methylene protons.

-

-

¹³C NMR Prediction:

-

δ ~145-150 ppm: Aromatic C quaternary, bonded to the diethylamino group.

-

δ ~140-145 ppm: Aromatic C quaternary, bonded to the primary amino group.

-

δ ~115-130 ppm: Four aromatic carbons (three CH and one C-CH₃).

-

δ ~44 ppm: Methylene carbons (-CH₂) of the diethylamino group.

-

δ ~17 ppm: Methyl carbon (-CH₃) on the ring.

-

δ ~12 ppm: Methyl carbons (-CH₃) of the diethylamino group.

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 178, corresponding to the molecular weight of the compound.

-

Key Fragmentation: The primary fragmentation pathway is typically alpha-cleavage adjacent to the nitrogen atom. A significant fragment at m/z = 163 would be observed, corresponding to the loss of a methyl radical (•CH₃ is less likely) or more prominently, the loss of an ethyl group (•CH₂CH₃) from the diethylamino substituent, leading to a fragment at m/z = 149. The most characteristic fragmentation is the loss of a methyl group from the ethyl substituent, resulting in a stable iminium ion at m/z = 163.

Applications and Chemical Reactivity

This compound is a versatile chemical intermediate, primarily valued for the nucleophilic character of its amino groups and the activated nature of its aromatic ring.

-

Dye Manufacturing: As a derivative of p-phenylenediamine, it is a crucial intermediate in the synthesis of azo dyes. The primary amino group can be readily diazotized and coupled with other aromatic compounds to produce a wide range of colors.[1]

-

Polymer and Rubber Industry: The compound serves as a precursor to powerful antioxidants and antiozonants, particularly mixed diaryl-p-phenylenediamines, which are essential for protecting rubber products from degradation.[1]

-

Advanced Materials: Recent research has explored its use in developing novel materials, including conducting polymers, low-migration polymer antioxidants for vulcanization processes, and as a precursor for fluorescent molecular probes.[2]

-

Pharmaceutical Research: Its structural motif is found in various biologically active molecules, and it has been investigated for potential applications in local anesthetics and other therapeutic agents.[1]

Safety and Handling

Proper handling of this compound is critical due to its toxicological profile. It is classified as a hazardous substance.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H317 (May cause an allergic skin reaction), H413 (May cause long lasting harmful effects to aquatic life).[3][8]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, locked up and away from incompatible materials.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.

-

References

-

Reductive amination. Wikipedia. [Online]. Available: [Link]

-

Reductive Amination. YouTube. [Online]. Available: [Link]

-

N,N-diethyl-p-toluidine | C11H17N | CID 69177. PubChem. [Online]. Available: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Online]. Available: [Link]

-

Reductive Amination. Chemistry LibreTexts. [Online]. Available: [Link]

-

Reductive Amination. University of Calgary. [Online]. Available: [Link]

-

1,4-Benzenediamine, N4,N4-diethyl-2-methyl-. SpectraBase. [Online]. Available: [Link]

Sources

- 1. 4-Dimethylamino-o-tolualdehyde [webbook.nist.gov]

- 2. Buy this compound | 148-71-0 [smolecule.com]

- 3. This compound | 148-71-0 [chemnet.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. N,N-diethyl-p-toluidine | C11H17N | CID 69177 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Diethylamino-o-toluidine

Introduction: The Significance of 4-Diethylamino-o-toluidine

This compound, known in the photographic industry as Color Developing Agent CD-2, is a substituted aromatic amine of considerable industrial importance.[1] Its molecular structure, featuring both a primary and a tertiary amino group on a toluidine backbone, makes it a versatile intermediate in the synthesis of various dyes and a crucial component in color photographic development processes.[1][2] In color photography, the oxidized form of this compound couples with color couplers to form the dye molecules that constitute the final color image.[1] This guide provides a comprehensive overview of the principal synthetic routes to this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. We will explore the underlying chemical principles, detail experimental protocols, and offer a comparative analysis of the different methodologies.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches: the alkylation of an appropriate toluidine derivative, the reduction of a nitro-substituted precursor, and modern catalytic methods such as reductive amination. The choice of route often depends on the availability of starting materials, desired scale of production, and considerations of process efficiency and environmental impact.

Route 1: Nitrosation and Reduction of N,N-diethyl-m-toluidine

This industrial method involves the nitrosation of N,N-diethyl-m-toluidine to form an N,N-diethyl-p-nitroso-aniline intermediate, which is then catalytically hydrogenated to the final product without isolation of the nitroso compound.[3] This streamlined process is efficient for large-scale production.

Reaction Mechanism

The reaction proceeds in two key steps. First, the N,N-diethyl-m-toluidine is treated with a nitrosating agent, such as an alkyl nitrite, in an acidic aqueous suspension. This electrophilic aromatic substitution reaction introduces a nitroso group at the para-position to the diethylamino group. The resulting N,N-disubstituted p-nitroso-aniline is then reduced in the same reaction mixture. Catalytic hydrogenation, typically using a noble metal catalyst like palladium or a nickel-based catalyst, reduces the nitroso group to a primary amine, yielding the desired this compound.[3]

Experimental Protocol: Synthesis via Nitrosation and Hydrogenation[3]

-

Nitrosation:

-

Prepare an aqueous, acidic suspension of N,N-diethyl-m-toluidine.

-

Add an alkyl nitrite (e.g., methyl nitrite) as the nitrosating agent to the suspension. The methyl nitrite can be generated in situ by reacting sodium nitrite with a mixture of methanol, water, and sulfuric acid.

-

The reaction forms N,N-diethyl-3-methyl-4-nitroso-aniline. This intermediate is not isolated.

-

-

Catalytic Hydrogenation:

-

The entire reaction mixture from the nitrosation step is subjected to catalytic hydrogenation.

-

A suitable catalyst, such as a palladium or nickel catalyst, is used.

-

Hydrogen gas is introduced into the reactor under pressure.

-

The reaction is carried out until the reduction of the nitroso group is complete.

-

-

Work-up and Purification:

-

Upon completion of the hydrogenation, the catalyst is filtered off.

-

The product, this compound, can be isolated as its hydrochloride salt by precipitation with ethanol.

-

Caption: Nitrosation and Reduction Pathway to this compound.

Route 2: Synthesis from a Nitro Precursor (2-Methyl-4-nitroaniline)

This pathway involves the preparation of a nitro-substituted intermediate, which is then diethylated and subsequently reduced to the final product. A common starting material for this route is o-toluidine.

Synthesis of the Intermediate: 2-Methyl-4-nitroaniline

The synthesis of 2-methyl-4-nitroaniline from o-toluidine is a multi-step process that requires protection of the amino group, followed by nitration and deprotection.

-

Acylation (Protection): The amino group of o-toluidine is first protected by acylation to prevent its oxidation during the subsequent nitration step and to direct the nitration to the desired position. Acetic anhydride is a common acylating agent.

-

Nitration: The protected o-toluidine is then nitrated using a mixture of nitric acid and sulfuric acid. The acetyl group directs the incoming nitro group primarily to the para position.

-

Hydrolysis (Deprotection): The acetyl group is removed by acid or base-catalyzed hydrolysis to yield 2-methyl-4-nitroaniline.

Diethylation and Reduction

The 2-methyl-4-nitroaniline is then N,N-diethylatd, followed by the reduction of the nitro group.

-

N,N-Diethylation: The primary amino group of 2-methyl-4-nitroaniline is diethylatd using an ethylating agent such as ethyl bromide or diethyl sulfate in the presence of a base. This step yields N,N-diethyl-2-methyl-4-nitroaniline.

-

Reduction of the Nitro Group: The nitro group of N,N-diethyl-2-methyl-4-nitroaniline is reduced to a primary amine. Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is a highly effective method for this transformation.[4]

Experimental Protocol: Catalytic Hydrogenation of a Nitro Precursor[4]

-

Reaction Setup:

-

In a suitable hydrogenation reactor, charge the N,N-diethyl-2-methyl-4-nitroaniline and a solvent such as methanol.

-

Add a catalytic amount of 5% Pd/C.

-

-

Hydrogenation:

-

Seal the reactor and purge with an inert gas (e.g., nitrogen), followed by hydrogen.

-

Pressurize the reactor with hydrogen and heat to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by observing the uptake of hydrogen.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Caption: Synthesis of this compound from a Nitro Precursor.

Route 3: Reductive Amination

Reductive amination is a modern and highly efficient one-pot method for the synthesis of amines. This approach involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[5] For the synthesis of this compound, this could involve the reaction of a suitable aminobenzaldehyde with diethylamine, followed by reduction.

Reaction Mechanism

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. The hemiaminal then dehydrates to form an imine (or an iminium ion under acidic conditions). A reducing agent present in the reaction mixture then reduces the imine to the final amine product.[6] A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.[6]

Hypothetical Protocol: Reductive Amination

-

Imine Formation:

-

In a suitable solvent, combine 4-amino-3-methylbenzaldehyde with an excess of diethylamine.

-

The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration step.

-

-

In Situ Reduction:

-

A suitable reducing agent, such as sodium triacetoxyborohydride, is added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until the imine is fully reduced.

-

-

Work-up and Purification:

-

The reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is then purified by column chromatography or distillation.

-

Sources

- 1. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 2. Color Developing Agent 2 - Wikipedia [en.wikipedia.org]

- 3. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]

- 4. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Role of 4-Diethylamino-o-toluidine (CD-2) in Modern Chemistry

An In-Depth Technical Guide to the Mechanism of Action of 4-Diethylamino-o-toluidine in Color Development

This guide provides a comprehensive examination of the chemical principles governing the action of 4-(N,N-diethylamino)-2-methylaniline, commonly known as Color Developing Agent 2 (CD-2), in chromogenic reactions. Designed for researchers, chemists, and professionals in drug development and analytical sciences, this document elucidates the core mechanisms, outlines practical applications, and provides validated experimental protocols.

This compound, an aromatic amine of the p-phenylenediamine class, is a cornerstone of color development chemistry. While historically indispensable in chromogenic photography, its utility has expanded into diverse analytical and biochemical fields. The compound itself is a colorless or light yellow liquid that becomes a stable hydrochloride salt for practical use[1][2]. Its significance lies not in its own color, but in its capacity to be transformed into intensely colored, stable dyes through a precise sequence of chemical reactions. This transformation, a process of oxidative coupling, forms the basis of numerous colorimetric detection methods, enabling the quantification of enzymatic activity, the detection of oxidizing agents, and the visualization of specific proteins.

The Core Mechanism: From Latent Precursor to Vibrant Dye

The conversion of CD-2 into a colored dye is a two-step process fundamentally reliant on oxidation followed by a coupling reaction. The elegance of this system is that the intensity of the color produced is directly proportional to the extent of the initial oxidation, making it a powerful tool for quantitative analysis[3][4].

Step 1: The Critical Oxidation of CD-2

In its reduced form, CD-2 is unreactive. The process is initiated by an oxidizing agent , which removes electrons from the CD-2 molecule. An oxidizing agent is a substance that accepts electrons from another substance in a redox reaction[5][6].

Common oxidizing agents include:

-

Peroxides (e.g., Hydrogen Peroxide): Often used in enzymatic assays where an oxidase or peroxidase enzyme catalyzes the reaction.

-

Persulfates: Used in chemical assays for detecting residual oxidants.

-

Halogens: Can serve as potent oxidizers for CD-2.

-

Metal Ions: Silver halides (in photography) or other metal ions can facilitate oxidation.

The oxidation of the p-phenylenediamine derivative results in the formation of a highly reactive, unstable intermediate known as a quinonediimine (QDI) . This electrophilic species is the key to color formation and is primed to react with a suitable nucleophile.

Step 2: Electrophilic Coupling and Chromophore Formation

The newly formed, reactive QDI intermediate rapidly undergoes an electrophilic substitution reaction with a second molecule known as a color coupler . These couplers are specifically designed molecules that possess an active site, typically a nucleophilic carbon or nitrogen atom, from which a proton can be easily removed.

The structure of the color coupler is the primary determinant of the final dye's hue and stability. Different classes of couplers react with the oxidized CD-2 to produce distinct dye families, each with a characteristic absorption spectrum[7].

-

Phenolic and Naphtholic Couplers: These react to form indoaniline dyes , which are typically cyan in color.

-

Pyrazolone Couplers: These couplers contain an active methylene group and react to form azomethine dyes , which are typically magenta.

-

Acetoacetanilide Couplers: These also possess an active methylene group and form a different class of azomethine dyes , which are typically yellow.

The final dye molecule possesses a large, conjugated system of alternating single and double bonds. This extended π-electron system is the chromophore —the part of the molecule responsible for absorbing visible light. The specific wavelength of light absorbed (and thus the color we perceive) is dictated by the precise structure of this conjugated system, which is defined by the parent CD-2 molecule and the specific coupler used.

Visualizing the Reaction Pathway

The following diagrams illustrate the mechanistic workflow from the initial colorless reagents to the final colored product.

Caption: General workflow of the CD-2 based color development reaction.

Caption: Chemical structures in the oxidative coupling of CD-2 with a phenolic coupler.

Quantitative Data & Dye Characteristics

The choice of coupler is a critical experimental parameter that dictates the analytical wavelength (λmax) for spectrophotometric analysis. The table below summarizes the characteristics of the major dye classes formed from CD-2.

| Coupler Class | Active Group | Resulting Dye Class | Typical Color | Approx. λmax (nm) |

| Phenols / Naphthols | Hydroxyl (-OH) | Indoaniline | Cyan / Blue | 620 - 680 |

| Pyrazolones | Methylene (-CH₂-) | Azomethine | Magenta | 530 - 570 |

| Acetoacetanilides | Methylene (-CH₂-) | Azomethine | Yellow | 430 - 460 |

Note: The exact λmax can vary based on substituents on the coupler and the solvent system used.

Experimental Protocol: Colorimetric Assay for Peroxidase Activity

This protocol provides a validated, step-by-step methodology for quantifying horseradish peroxidase (HRP) activity using CD-2 and a phenolic coupler. This type of assay is foundational in ELISA and other immunodetection techniques.

Reagents and Materials

-

Phosphate Buffer: 100 mM, pH 7.0.

-

CD-2 Stock Solution: 50 mM this compound hydrochloride in deionized water. Store protected from light.

-

Coupler Stock Solution: 50 mM 3-Methyl-2-benzothiazolinone hydrazone (MBTH) or a suitable phenolic coupler in ethanol.

-

Hydrogen Peroxide (H₂O₂) Solution: 10 mM in deionized water. Prepare fresh daily.

-

Enzyme Sample: Horseradish Peroxidase (HRP) or sample containing unknown peroxidase activity, diluted in phosphate buffer.

-

Spectrophotometer and 96-well microplates or cuvettes.

Assay Procedure

-

Prepare Working Solution: In a single tube, prepare a fresh reaction cocktail. For each 1 mL of final volume, add:

-

800 µL Phosphate Buffer

-

100 µL CD-2 Stock Solution

-

50 µL Coupler Stock Solution

-

50 µL H₂O₂ Solution

-

Vortex gently to mix. This solution should be used within 30 minutes.

-

-

Initiate Reaction:

-

Pipette 180 µL of the working solution into each well of a 96-well plate.

-

Add 20 µL of the diluted enzyme sample (or standard) to each well to initiate the reaction.

-

For a blank control, add 20 µL of phosphate buffer instead of the enzyme sample.

-

-

Incubation:

-

Incubate the plate at room temperature (25°C) for 10-15 minutes. Protect from direct light. A blue/cyan color will develop in the presence of peroxidase activity.

-

-

Measurement:

-

Measure the absorbance of each well at the appropriate wavelength for the dye formed (e.g., ~630 nm for a phenolic coupler).

-

Subtract the absorbance of the blank control from all sample readings.

-

-

Data Analysis:

-

The rate of color formation (change in absorbance per unit time) is directly proportional to the peroxidase activity in the sample.

-

Quantify unknown samples by comparing their absorbance values to a standard curve generated using known concentrations of HRP.

-

Conclusion: A Versatile Tool in Chemical Analysis

The mechanism of action of this compound is a classic example of chromogenic chemistry, where a colorless precursor is transformed into a quantifiable colored product through a controlled chemical reaction. The fundamental principles of oxidation and electrophilic coupling provide a robust and adaptable framework for its application. From its origins in film photography to its current use in high-sensitivity biochemical assays, the ability to generate a strong color signal in proportion to an analyte or enzyme activity ensures that CD-2 and its related compounds will remain valuable tools for researchers and scientists across multiple disciplines.

References

-

PubChem. o-Toluidine. National Center for Biotechnology Information. [Link]

-

Ursinus College Digital Commons. Colorimetry and its Application to Analytical Methods.[Link]

-

MDPI. Contributions to the Characterization of Chromogenic Dyes in Color Slides.[Link]

-

Organic Chemistry Portal. Oxidizing Agents.[Link]

-

YouTube. Oxidizing Agents and Reducing Agents.[Link]

-

National Toxicology Program. Use of Toluidine in the Manufacture of Dyes. U.S. Department of Health and Human Services. [Link]

Sources

- 1. O-Toluidine | C6H4CH3NH2 | CID 7242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Color developing agent CD-2(2051-79-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 4. diapharma.com [diapharma.com]

- 5. Oxidizing Agents [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

The Solubility Profile of 4-Diethylamino-o-toluidine in Organic Solvents: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Diethylamino-o-toluidine (CAS No. 148-71-0), a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. A comprehensive understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating products. This document synthesizes available solubility data, elucidates the underlying physicochemical principles governing its solubility, and presents a detailed methodology for empirical solubility determination. This guide is intended for researchers, chemists, and professionals in drug development and materials science who utilize this versatile aromatic amine.

Introduction: The Significance of this compound and Its Solubility

This compound, systematically known as N4,N4-diethyl-2-methylbenzene-1,4-diamine, is a substituted aromatic diamine with the molecular formula C₁₁H₁₈N₂.[1] Its unique structure, featuring both a primary and a tertiary amine group on a substituted benzene ring, makes it a valuable building block in organic synthesis.[1] It is a precursor for various materials, including dyes, photographic developers, and polymers like polyamides and polyurethanes.[1]

The solubility of a compound is a critical physical property that dictates its application in chemical processes. For this compound, its solubility behavior in various organic solvents directly impacts:

-

Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the ability of the reactants to dissolve and interact in a solvent matrix.

-

Purification and Crystallization: The selection of an appropriate solvent system is crucial for isolating the compound from reaction mixtures with high purity and yield.

-

Formulation: In pharmaceutical and material science applications, solubility determines the homogeneity, stability, and bioavailability of the final product.

This guide aims to provide a detailed understanding of the factors influencing the solubility of this compound and to equip researchers with the knowledge to make informed decisions regarding solvent selection.

Physicochemical Properties Governing Solubility

The solubility of this compound is a consequence of its molecular structure and the resulting intermolecular forces it can establish with solvent molecules. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[2]

Molecular Structure and Polarity

The structure of this compound incorporates both polar and non-polar features:

-

Polar Moieties: The primary amine (-NH₂) and tertiary amine (-N(C₂H₅)₂) groups introduce polarity to the molecule due to the electronegativity of the nitrogen atoms and the presence of lone pairs of electrons. The primary amine group is a hydrogen bond donor and acceptor, while the tertiary amine group can only act as a hydrogen bond acceptor.[3]

-

Non-polar Moiety: The benzene ring and the methyl (-CH₃) and ethyl (-C₂H₅) groups constitute the non-polar, hydrophobic portion of the molecule.

This amphiphilic nature suggests that this compound will exhibit varied solubility across a spectrum of organic solvents.

Hydrogen Bonding

The presence of a primary amine group allows this compound to participate in hydrogen bonding as both a donor and an acceptor.[3] The tertiary amine group can only act as a hydrogen bond acceptor.[3] This capability significantly influences its solubility in protic solvents like alcohols. Aromatic amines can also form hydrogen bonds with water.[4]

Basicity and pKa

Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely published, a qualitative and semi-quantitative understanding can be derived from available information and chemical principles.

Qualitative Solubility

Based on available literature, the solubility of this compound can be summarized as follows:

| Solvent Class | Specific Solvent | Qualitative Solubility | Rationale |

| Non-polar Aprotic | Hexane | Soluble[3] | Van der Waals interactions between the alkyl groups and the aromatic ring of the solute and the solvent are favorable. |

| Non-polar Aromatic | Toluene | Expected to be soluble | Favorable π-π stacking interactions between the aromatic rings of the solute and solvent. |

| Polar Aprotic | Acetonitrile | Soluble[3] | Dipole-dipole interactions and the ability of acetonitrile to accept hydrogen bonds. |

| Carbon Disulfide | Soluble[3] | Favorable dispersion forces. | |

| Diethyl Ether | Miscible[1] | Dipole-dipole interactions and the ability of ether to act as a hydrogen bond acceptor. | |

| Carbon Tetrachloride | Miscible[1] | Favorable dispersion forces. | |

| Polar Protic | Water | Insoluble[3] / Slightly Soluble[1] | The large non-polar aromatic ring and alkyl groups limit solubility despite the potential for hydrogen bonding. |

| Ethanol | Expected to be soluble | Hydrogen bonding between the amine groups and the hydroxyl group of ethanol. | |

| Methanol | Expected to be soluble | Similar to ethanol, hydrogen bonding is the primary driver of solubility. | |

| Acidic Solutions | Dilute HCl | Soluble | Formation of the water-soluble hydrochloride salt.[7] |

Quantitative Solubility Data (Comparative)

To provide a quantitative perspective, the following table presents solubility data for a structurally similar compound, m-phenylenediamine, in various solvents. It is crucial to note that these values are for a different, though related, compound and should be used as an estimation, not as a direct substitute for experimental data for this compound.

| Solvent | Temperature (°C) | Mole Fraction Solubility of m-phenylenediamine |

| Water | 5 | 0.0093 |

| Water | 40 | 0.1533 |

| Methanol | 5 | 0.1668 |

| Methanol | 40 | 0.5589 |

| Ethanol | 5 | 0.1072 |

| Ethanol | 40 | 0.5356 |

| Acetonitrile | 5 | 0.1717 |

| Acetonitrile | 40 | 0.6438 |

| Data sourced from a study on the solubility of m-phenylenediamine.[8] |

This data illustrates the general trend of increasing solubility with temperature and highlights the good solubility of aromatic diamines in polar organic solvents.

Experimental Protocol for Solubility Determination

For precise and application-specific solubility data, experimental determination is essential. The following section outlines a robust gravimetric method for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or flasks

-

Drying oven or vacuum oven

-

Desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation. b. Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. c. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: a. After equilibration, allow the solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. It is critical not to disturb the solid phase. c. Attach a syringe filter to the syringe and dispense a precise volume of the clear, saturated solution into a pre-weighed evaporation dish or flask. Record the exact volume or mass of the solution transferred.

-

Solvent Evaporation and Drying: a. Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound to gently evaporate the solvent. A vacuum oven can be used for more sensitive or high-boiling point solvents. b. Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature. c. Weigh the dish containing the dried solute. d. Repeat the drying and weighing cycle until a constant mass is achieved.

-

Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass. b. Express the solubility in desired units, such as grams per 100 mL of solvent or moles per liter.

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

The solubility of this compound is a multifaceted property governed by its amphiphilic chemical structure. It exhibits good solubility in a range of non-polar and polar aprotic organic solvents, while its solubility in water is limited. Its basic nature ensures high solubility in acidic solutions. For applications requiring precise solubility data, the provided experimental protocol offers a reliable method for its determination. A thorough understanding of the solubility profile of this important chemical intermediate is essential for its effective use in research and industrial applications, enabling enhanced process control and product quality.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7120, N,N-Diethyl-p-phenylenediamine. Retrieved from [Link]

- SNS Courseware. II: AROMATIC AMINES.

-

Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

-

NCERT. Amines. Retrieved from [Link]

-

RMIT Open Press. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. In Biology and Chemistry for Human Biosciences. Retrieved from [Link]

-

The Journal of Physical Chemistry. Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. Retrieved from [Link]

-

Semantic Scholar. Hydrogen bonding of aliphatic and aromatic amines in aqueous solution: thermochemistry of solvation. Retrieved from [Link]

-

Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Retrieved from [Link]

-

ResearchGate. (2020). Determination and correlation solubility of m-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from 278.15 K to 313.15 K. Retrieved from [Link]

-

CIR Report Data Sheet. (2024, January 8). p-Phenylenediamine. Retrieved from [Link]

-

CSUB. Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

Sources

- 1. chemhaven.org [chemhaven.org]

- 2. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 3. snscourseware.org [snscourseware.org]

- 4. ncert.nic.in [ncert.nic.in]

- 5. researchgate.net [researchgate.net]

- 6. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Diethylamino-o-toluidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Diethylamino-o-toluidine (CAS No. 148-71-0), a substituted aromatic diamine with applications in chemical synthesis. While a complete, publicly available dataset of its spectra is not readily accessible, this guide offers a robust, predictive interpretation based on established spectroscopic principles and comparative data from analogous structures. We will explore the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a foundational understanding for researchers working with this and related compounds. The methodologies for acquiring such spectra are detailed, and the rationale behind the interpretation of the spectral data is thoroughly explained, ensuring scientific integrity and practical utility.

Introduction: The Structural Significance of this compound

This compound, systematically named N¹,N¹-diethyl-2-methylbenzene-1,4-diamine, is a substituted aromatic amine. Its structure, featuring a primary amino group, a tertiary diethylamino group, and a methyl group on the benzene ring, gives rise to a unique electronic and chemical environment. This structure is a key determinant of its reactivity and potential applications, including as an intermediate in the synthesis of dyes and potentially in the development of novel pharmaceutical agents.

Accurate structural elucidation is paramount in chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means of confirming the identity and purity of a synthesized compound. This guide delves into the core spectroscopic methods used for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular structure can be constructed.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a sample like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as its residual peaks should not overlap with the analyte signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should encompass the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectral Data

Based on the structure of this compound and data from analogous compounds, the following ¹H NMR signals are predicted:

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (Aromatic) | ~2.1 | Singlet | 3H | The methyl group on the aromatic ring is deshielded by the ring current but is not adjacent to any protons, hence a singlet. |

| -N(CH₂CH₃)₂ | ~3.3 | Quartet | 4H | The methylene protons are adjacent to the nitrogen and a methyl group, resulting in a quartet. The electron-withdrawing nitrogen shifts the signal downfield. |

| -N(CH₂CH₃)₂ | ~1.1 | Triplet | 6H | The terminal methyl protons of the ethyl groups are split by the adjacent methylene protons into a triplet. |

| Aromatic H | ~6.5-7.0 | Multiplet | 3H | The three protons on the aromatic ring will exhibit complex splitting patterns due to their coupling with each other. Their chemical shifts are influenced by the electron-donating effects of the amino and diethylamino groups. |

| -NH₂ | ~3.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary significantly depending on concentration and solvent due to hydrogen bonding. The signal is often broad. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon environment of the molecule:

| Assignment | Predicted Chemical Shift (ppm) | Rationale |

| -CH₃ (Aromatic) | ~17 | The methyl carbon is in the typical range for an alkyl group attached to an aromatic ring. |

| -N(CH₂CH₃)₂ | ~13 | The terminal methyl carbons of the ethyl groups. |

| -N(CH₂CH₃)₂ | ~45 | The methylene carbons are deshielded by the adjacent nitrogen atom. |

| Aromatic C | ~110-150 | The aromatic carbons will appear in a complex region. The carbons attached to the nitrogen atoms will be the most deshielded (downfield). |

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining an IR spectrum of a liquid or solid sample is as follows:

-

Sample Preparation:

-

Neat (liquid): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (solid): A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (primary amine) | 3400-3300 | Medium | Two bands are expected for the symmetric and asymmetric stretching of the -NH₂ group.[1][2] |

| C-H Stretch (aromatic) | 3100-3000 | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |

| C-H Stretch (aliphatic) | 3000-2850 | Medium-Strong | Due to the C-H bonds in the methyl and ethyl groups. |

| N-H Bend (primary amine) | 1650-1580 | Medium | Scissoring vibration of the -NH₂ group.[2] |

| C=C Stretch (aromatic) | 1600-1450 | Medium | Vibrations of the carbon-carbon double bonds within the benzene ring. |

| C-N Stretch (aromatic amine) | 1335-1250 | Strong | Stretching of the carbon-nitrogen bond of the aromatic amines.[2] |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

Experimental Protocol: Obtaining a Mass Spectrum

A typical procedure for obtaining an electron ionization (EI) mass spectrum is:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show the following key features:

| m/z | Assignment | Rationale |

| 178 | [M]⁺• | The molecular ion peak, corresponding to the molecular weight of the compound (C₁₁H₁₈N₂). |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical from the diethylamino group is a common fragmentation pathway for N,N-dialkylanilines.[3] |

| 149 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 134 | [M - N(CH₂)₂]⁺ | Cleavage of the diethylamino group. |

Fragmentation Pathway Visualization

The primary fragmentation of the diethylamino group is a key diagnostic feature.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: A Predictive but Powerful Spectroscopic Profile

This technical guide has provided a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging fundamental principles of NMR, IR, and MS, and by drawing comparisons with structurally similar molecules, we have constructed a detailed and scientifically grounded interpretation of its expected spectral features. This approach underscores the power of spectroscopic analysis in not only confirming known structures but also in predicting the characteristics of novel compounds. For researchers synthesizing or working with this molecule, this guide serves as a valuable resource for anticipating and interpreting experimental results, thereby aiding in the confirmation of its synthesis and purity.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved January 22, 2026, from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved January 22, 2026, from [Link]

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). The Royal Society of Chemistry.

-

NIST. (n.d.). N,N-Diethylaniline. Retrieved January 22, 2026, from [Link]

-

Seulen, S., & Grotemeyer, J. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. European Journal of Mass Spectrometry, 24(1), 12–22. [Link]

Sources

discovery and history of 4-Diethylamino-o-toluidine

An In-depth Technical Guide to 4-Diethylamino-o-toluidine: From Discovery to Modern Applications

Introduction

This compound, with the IUPAC name N¹,N¹-diethyl-2-methylbenzene-1,4-diamine, is a substituted aromatic amine that has carved out a niche in various industrial chemical processes. While not a household name, its unique structure—a toluidine core functionalized with a diethylamino group—has made it a valuable intermediate, particularly in the synthesis of dyes. This guide provides a comprehensive overview of its history, chemical properties, synthesis, applications, and safety considerations, tailored for professionals in chemical research and development.

Historical Context and Discovery

The specific discovery of this compound is not well-documented in seminal publications. However, its emergence is intrinsically linked to the flourishing field of aromatic amine chemistry in the late 19th and early 20th centuries.[1] The foundational work was laid in 1845 with the discovery of the parent isomers, the toluidines (ortho, meta, and para), by James Sheridan Muspratt and August Wilhelm von Hofmann.[2] These compounds, structurally similar to aniline but with an added methyl group, quickly became crucial building blocks for the burgeoning synthetic dye industry.[2]

The development of substituted aromatic amines like this compound was a logical progression, driven by the need for new chromophores and chemical intermediates with tailored properties for applications ranging from color photography to pharmaceuticals.[1] Its history is therefore less about a single moment of discovery and more about the systematic exploration of aminotoluene derivatives to meet industrial demands.

Chemical and Physical Properties

This compound is a distinct organic compound appearing as a colorless to light yellow liquid that may darken to a reddish-brown upon exposure to air and light.[1][3] It possesses a characteristic aromatic, aniline-like odor.[4]

| Property | Value | Source |

| CAS Number | 148-71-0 | [1][5] |

| Molecular Formula | C₁₁H₁₈N₂ | [1][5] |

| Molecular Weight | 178.27 g/mol | [1][5] |

| IUPAC Name | N¹,N¹-diethyl-2-methylbenzene-1,4-diamine | [1] |

| Melting Point | 41 - 46 °C (106 - 115 °F) | |

| Boiling Point | 200 °C (392 °F) | |

| Density | 0.973 g/mL at 25 °C (77 °F) | |

| Solubility | Slightly soluble in water; miscible with organic solvents like diethyl ether and carbon tetrachloride.[1] | [1] |

| LogP (Octanol/Water) | 1.39 (experimental) |

Synthesis Methodologies

The industrial production of this compound is rooted in the synthesis of its key precursor, o-toluidine. The overall process begins with the nitration of toluene, followed by separation and subsequent chemical modifications.

General Synthesis Pathway

The most common synthetic routes involve either direct alkylation of an aminotoluene derivative or a sequence of nitration and reduction steps.[1]

Sources

A Technical Guide to the Potential Biological Activities of 4-Diethylamino-o-toluidine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Diethylamino-o-toluidine, known in the photographic industry as Color Developing Agent 2 (CD-2), is an aromatic amine whose biological activities are not extensively characterized in publicly accessible literature. However, its chemical structure as a substituted aromatic amine provides a strong basis for predicting its metabolic fate and toxicological profile. This guide synthesizes information from related compounds to postulate the potential biological activities of this compound, focusing on metabolic activation, induction of oxidative stress, genotoxicity, and skin sensitization. We provide a mechanistic framework for these activities and detail robust experimental protocols for their investigation, aiming to equip researchers with the foundational knowledge required to assess the bioactivity of this compound.

Introduction and Physicochemical Profile